1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
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Overview
Description
1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and a naphthalene moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamide Group: This step might involve the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride.
Attachment of the Naphthalene Moiety: This can be done through a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineacetamide derivatives: Compounds with similar structures but different substituents.
Naphthalene derivatives: Compounds with the naphthalene ring but different functional groups.
Methoxy-substituted compounds: Molecules with methoxy groups attached to different aromatic systems.
Uniqueness
1-Pyrrolidineacetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
138112-81-9 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-24-16-8-7-14-4-2-5-15(17(14)12-16)9-10-20-18(22)13-21-11-3-6-19(21)23/h2,4-5,7-8,12H,3,6,9-11,13H2,1H3,(H,20,22) |
InChI Key |
SCEQZMXPNMSSRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CN3CCCC3=O)C=C1 |
Origin of Product |
United States |
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